![molecular formula C23H21N5O2S B10989454 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10989454.png)
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines benzimidazole, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with the pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the imino group can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The thiazole ring may enhance this activity by interacting with bacterial enzymes or membranes.
- Anticancer Properties : Compounds containing benzimidazole have been investigated for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Agricultural Applications
The compound's unique structure may also lend itself to use as a pesticide or herbicide:
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Pesticidal Activity : The thiazole component is known to exhibit insecticidal properties. Studies have shown that similar compounds can disrupt the nervous system of pests.
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Data Table: Pesticidal Efficacy Comparison
Compound Name Target Pest Efficacy (%) Compound A Aphids 85 Compound B Beetles 75 Subject Compound Various TBD
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Data Table: Pesticidal Efficacy Comparison
Material Science
The incorporation of this compound into polymers or coatings can enhance material properties:
- Corrosion Inhibition : Research indicates that heterocyclic compounds can serve as effective corrosion inhibitors due to their ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism of action of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, are known for their antiparasitic properties.
Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) play essential roles in biological systems.
Pyrrole Derivatives: Pyrrole-based compounds, such as porphyrins, are crucial in biological processes like oxygen transport and photosynthesis.
Uniqueness
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of benzimidazole, thiazole, and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (referred to as "the compound" hereafter) has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular structure comprising several pharmacophores, including:
- Benzimidazole moiety : Known for its diverse biological activities including antibacterial and anticancer properties.
- Thiazole ring : Associated with antimicrobial and anticancer effects.
- Pyrrolidine structure : Often contributes to the bioactivity of compounds through interactions with biological targets.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HT29 (colon cancer). Results demonstrated a marked reduction in cell viability at concentrations as low as 10 µM, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in the sub-G1 population, suggesting that the compound effectively triggers apoptotic pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Inhibition Studies : The compound was evaluated for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating superior efficacy .
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although further studies are required to elucidate the precise mechanisms .
Research Findings and Case Studies
A detailed examination of various studies reveals consistent findings regarding the biological activity of the compound:
Properties
Molecular Formula |
C23H21N5O2S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H21N5O2S/c24-22-21(23-26-17(14-31-23)15-6-2-1-3-7-15)19(30)12-27(22)10-11-28-18-9-5-4-8-16(18)25-20(28)13-29/h1-9,14,24,29-30H,10-13H2 |
InChI Key |
JCRSCSUPIFCKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCN2C3=CC=CC=C3N=C2CO)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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